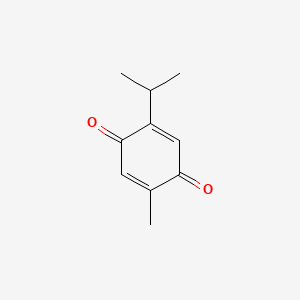

2,3,5,6-Tetramethylpyrazin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tetramethylpyrazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Tetramethylpyrazin entfaltet seine Wirkungen über mehrere Mechanismen:

Neuroprotektion: Es fängt freie Radikale ab, hemmt die Kalziumionenüberlastung und erhält die Mitochondrienfunktion aufrecht.

Entzündungshemmung: Es reduziert Entzündungen durch Hemmung von pro-inflammatorischen Zytokinen und Signalwegen.

Antioxidativ: Tetramethylpyrazin verhindert oxidativen Schaden durch Neutralisierung von reaktiven Sauerstoffspezies.

Molekulare Zielstrukturen und Signalwege: Es aktiviert den PI3K/Akt/p-GSK3β-Zellüberlebensweg und verhindert neuronale Schäden durch die Regulierung der Expression von pro-apoptotischen und anti-apoptotischen Faktoren.

Wirkmechanismus

2,3,5,6-Tetramethylpyrazine (TMP), also known as Tetramethylpyrazine, is a compound with a wide range of biological activities. It is a major active ingredient of the traditional Chinese medicine, Chuanxiong and Ma-Huang herbs .

Target of Action

TMP primarily targets the Epithelial-Mesenchymal Transition (EMT) process in colon cancer cells . It also targets Manganese Superoxide Dismutase (MnSOD) , a key regulator of the EMT phenotype . In neurodegenerative diseases, TMP has been shown to activate the PI3K-Akt signal pathway and MEF2D-PGC1α and Nrf2-ARE signal pathways in dopaminergic neurons induced by LPS .

Mode of Action

TMP suppresses the expression of MnSOD, fibronectin, vimentin, MMP-9, and N-cadherin, with a parallel elevation of occludin and E-cadherin in unstimulated and TGFβ-stimulated cells . This results in the suppression of the EMT process, which is crucial for the acquisition of invasive properties by polarized epithelial cells .

Biochemical Pathways

TMP modulates several signaling pathways. It affects the PI3K/Akt/mTOR , Wnt/GSK3/β-catenin , and MAPK signaling pathways, both constitutively activated and stimulated by TGFβ . In terms of activating signaling pathways, it can protect nerve cells from MPP + -induced injury by activating the PI3K-Akt signal pathway and activating MEF2D-PGC1α and Nrf2-ARE signal pathways in dopaminergic neurons induced by LPS .

Pharmacokinetics

It is known that tmp is a component of baijiu, a traditional distilled beverage in china, and its yield is influenced by the metabolic engineering of saccharomyces cerevisiae .

Result of Action

TMP treatment reduces the proliferation, migration, and invasion of colon cancer cells . It also inhibits the EMT program in the colon cancer cells-transfected with pcDNA3-MnSOD through modulation of MnSOD, EMT-related proteins, and oncogenic pathways . In lung cancer cell lines, TMP has been shown to decrease cell viability in a dose- and time-dependent manner and suppress the carcinogenesis of lung cancer cells by arresting the cell cycle at the S phase and inducing mitochondria-dependent apoptosis by regulating caspase-3 and Bax/Bcl-2 .

Action Environment

The action of TMP can be influenced by environmental factors. For example, during the brewing of Baijiu, the microorganisms in jiuqu produce acetoin and then synthesize TMP . The yield of TMP is very low, but it can be increased through metabolic engineering of Saccharomyces cerevisiae .

Biochemische Analyse

Biochemical Properties

2,3,5,6-Tetramethylpyrazine has many physiological functions, including anti-oxidant, anti-inflammatory, and anti-apoptosis properties; autophagy regulation; vasodilation; angiogenesis regulation; mitochondrial damage suppression; endothelial protection; reduction of proliferation and migration of vascular smooth muscle cells; and neuroprotection

Cellular Effects

2,3,5,6-Tetramethylpyrazine has been shown to have significant effects on various types of cells and cellular processes. For instance, it protects retinal photoreceptors against endoplasmic reticulum stress by modulating ATF4-mediated inhibition of PRP aggregation . It also suppresses the expression of MnSOD, fibronectin, vimentin, MMP-9, and N-cadherin in colon cancer cells, with a parallel elevation of occludin and E-cadherin .

Molecular Mechanism

The molecular mechanism of action of 2,3,5,6-Tetramethylpyrazine involves its interaction with various biomolecules. For example, it has been shown to modulate ATF4-mediated inhibition of PRP aggregation . It also suppresses the expression of MnSOD in colon cancer cells, which can regulate the epithelial-mesenchymal transition phenotype by modulating the intracellular reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetramethylpyrazine have been observed to change over time. For instance, a study showed that the production of 2,3,5,6-Tetramethylpyrazine increased 2.6-fold up to 10.55 mg/L in 29 hours under certain conditions .

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetramethylpyrazine vary with different dosages in animal models. For instance, a study showed that 2,3,5,6-Tetramethylpyrazine significantly reduced aortic atherosclerotic lesion area in mice .

Metabolic Pathways

2,3,5,6-Tetramethylpyrazine is involved in various metabolic pathways. For instance, it has been shown to enhance the synthesis of diacetyl, a precursor of 2,3,5,6-Tetramethylpyrazine, by overexpressing the alpha-acetolactate synthase (ALS) of the pyruvate decomposition pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tetramethylpyrazin kann durch ein temperaturgesteuertes zweistufiges Herstellungsverfahren synthetisiert werden. Im ersten Schritt wird Acetoin, die Vorstufe von Tetramethylpyrazin, aus Glucose durch Bacillus subtilis in einem Fermenter bei 37 °C, pH 7,0, mit Rührung und Luftzufuhr biosynthetisiert . Im zweiten Schritt wird die Fermentationsbrühe, ergänzt mit Diammoniumphosphat, in einen weiteren Reaktor überführt, der auf 95 °C gehalten wird, was zur Bildung von Tetramethylpyrazin führt .

Industrielle Produktionsmethoden: Die fermentative Herstellung von Tetramethylpyrazin mit hoher Ausbeute beinhaltet die Verwendung von Bacillus sp. mit einem endogenen Vorläuferansatz. Der Produktionsprozess wird durch die Steuerung der Sauerstoffzufuhr und der Fermentationstemperatur optimiert, wodurch hohe Tetramethylpyrazin-Produktionsmengen erzielt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetramethylpyrazin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Tetramethylpyrazin kann unter kontrollierten Bedingungen mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Pyrazinderivaten führen, während die Reduktion verschiedene reduzierte Formen von Tetramethylpyrazin erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Tetramethylpyrazin ist aufgrund seiner vielseitigen pharmakologischen Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

Pyrazin: Eine einfachere Struktur mit weniger Methylgruppen, die hauptsächlich zur Aromatisierung verwendet wird.

Trimethylpyrazin: Ähnlich wie Tetramethylpyrazin, jedoch mit einer Methylgruppe weniger, auch in der Aroma- und Duftstoffindustrie eingesetzt.

Dimethylpyrazin: Eine weitere verwandte Verbindung mit zwei Methylgruppen, die für ihre Aromaeigenschaften bekannt ist.

Tetramethylpyrazin zeichnet sich durch seine umfangreichen pharmakologischen Anwendungen aus, insbesondere im Bereich des Neuro- und Herz-Kreislauf-Schutzes .

Eigenschaften

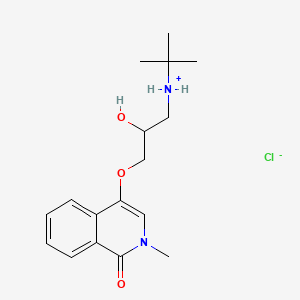

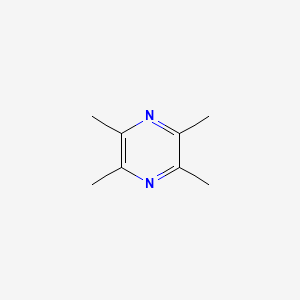

IUPAC Name |

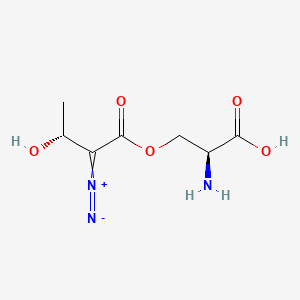

2,3,5,6-tetramethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINHMKGKINIASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76494-51-4 (hydrochloride) | |

| Record name | Ligustrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047070 | |

| Record name | Tetramethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white crystals or powder with a musty, fermented, coffee odour | |

| Record name | Tetramethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3,5,6-Tetramethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/837/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

190.00 °C. @ 760.00 mm Hg | |

| Record name | Tetramethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water; soluble in oils, propylene glycol, organic solvents, very soluble (in ethanol) | |

| Record name | SID8139962 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2,3,5,6-Tetramethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/837/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1124-11-4 | |

| Record name | Tetramethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ligustrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAMETHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAMETHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2,3,5,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIGUSTRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V80F4IA5XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 °C | |

| Record name | Tetramethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.